2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-20-14-4-3-13(11-15(14)21-2)12-16(19)18-7-5-17(6-8-18)22-9-10-23-17/h3-4,11H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCGBFDVVJWLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3(CC2)OCCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
Q & A
Basic: What are the key considerations for synthesizing this compound with high yield and purity?
Answer:
Synthesis requires multi-step protocols involving cyclization and functional group introduction. Critical factors include:
- Anhydrous conditions to prevent hydrolysis of intermediates (e.g., thioether or amide groups) .
- Temperature control : Reactions often proceed at 0–5°C during cyclization to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures >95% purity .
Example Protocol:
Cyclize precursors (e.g., diols or amino alcohols) with sulfur sources (e.g., Lawesson’s reagent) under reflux in THF .
Introduce the 3,4-dimethoxyphenyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic structure?
Answer:
- X-ray crystallography : Resolves spirocyclic geometry and torsional angles. Use SHELXTL (for refinement) and WinGX (for data processing) .
- NMR :
- ¹H/¹³C NMR : Assigns methoxy, carbonyl, and spirocyclic proton environments (e.g., δ 3.8–4.2 ppm for oxa/thia-aza protons) .
- 2D NMR (COSY, HSQC) : Confirms connectivity in crowded regions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 378.1542) .
Advanced: How does the 3,4-dimethoxyphenyl group influence binding affinity to neurological receptors compared to analogs with different aryl substituents?
Answer:
The 3,4-dimethoxy motif enhances π-π stacking and hydrogen bonding with receptors like 5-HT1A and M1 muscarinic. Structural comparisons with analogs reveal:
| Compound Substituent | Receptor Affinity (Ki, nM) | Selectivity Ratio (5-HT1A/M1) | Source |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 ± 1.5 | 8.2 | |
| Thiophen-2-yl | 45.6 ± 3.1 | 2.1 | |
| 4-Fluorophenoxy | 28.9 ± 2.4 | 4.7 |
Key Insight : Electron-donating methoxy groups improve affinity and selectivity due to enhanced hydrophobic interactions and reduced steric hindrance .
Advanced: What methodological approaches resolve contradictions in bioactivity data across studies (e.g., solvent systems, cell lines)?
Answer:
Contradictions arise from variables like:
- Solvent polarity : DMSO >1% can alter membrane permeability; use PBS/ethanol mixtures (<0.5% DMSO) .
- Cell line variability : Validate assays in ≥2 models (e.g., SH-SY5Y for neuroactivity, HEK293 for receptor binding) .
Case Study : A 2024 HSI study noted organic degradation in wastewater samples over 9 hours, skewing bioactivity results. Mitigation: Stabilize samples at 4°C and use fresh solvents .
Advanced: How can computational modeling predict the impact of spirocyclic ring puckering on pharmacological activity?
Answer:
- Molecular Dynamics (MD) : Simulate puckering using Cremer-Pople coordinates to quantify out-of-plane displacements .
- Docking Studies (AutoDock Vina) : Correlate ring conformation with binding pocket fit. Example:
Basic: What are the stability challenges for this compound under storage or experimental conditions?
Answer:
- Hydrolysis : The thia-aza bridge degrades in aqueous buffers (pH <5 or >9). Store at -20°C in anhydrous acetonitrile .
- Light sensitivity : Methoxy groups undergo photooxidation. Use amber vials and limit UV exposure .
Advanced: How do structural modifications (e.g., replacing sulfur with oxygen) alter metabolic stability?
Answer:
Replacing sulfur (thia) with oxygen (oxa) reduces CYP3A4-mediated metabolism:
| Spirocyclic Core | t₁/₂ (Human Liver Microsomes) | Major Metabolite |
|---|---|---|
| 1-Oxa-4-thia-8-aza | 48 ± 3 min | N-Oxide |
| 1,4-Dioxa-8-aza | 22 ± 2 min | Demethylated aryl |
Implication : Thia-containing analogs exhibit longer half-lives, favoring in vivo neuropharmacology studies .
Basic: What synthetic routes are available for introducing isotopic labels (e.g., ¹³C, ²H) for metabolic tracing?
Answer:
- ¹³C labeling : Incorporate ¹³C-methoxy groups via Ullmann coupling with ¹³C-methyl iodide .
- ²H labeling : Catalytic H/D exchange (Pd/C, D₂O) at benzylic positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
